![molecular formula C21H19ClN2O6 B2379724 Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1358329-70-0](/img/structure/B2379724.png)
Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate
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Overview
Description
The compound contains several functional groups, including an amino group, a carboxylate ester group, and a quinoline group. The presence of these groups suggests that the compound could have interesting biological activity, but without specific studies, it’s hard to say for sure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The compound would likely exhibit interesting electronic and steric properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. The amino group could participate in condensation reactions, the ester group could undergo hydrolysis or transesterification, and the quinoline group could undergo electrophilic substitution .Scientific Research Applications
- MDQ has been investigated for its potential as an antitumor agent. Researchers have explored its effects on cancer cell lines, such as C6 (rat glioma) and HepG2 (human hepatocellular carcinoma) . Further studies are needed to understand its mechanism of action and optimize its efficacy.
Antitumor Activity
Future Directions
properties
IUPAC Name |
methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6/c1-27-18-8-12-15(9-19(18)28-2)23-16(21(26)29-3)10-17(12)30-11-20(25)24-14-7-5-4-6-13(14)22/h4-10H,11H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYPNGLZDDZYKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC=CC=C3Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate |
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